molecular formula C20H20N4O2S B11281018 N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11281018
M. Wt: 380.5 g/mol
InChI Key: LDEFJYDOTIEXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Molecular targets and pathways involved need further investigation.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazole derivatives and 1,3,4-oxadiazoles.
    • N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide’s uniqueness lies in its specific combination of heterocyclic rings and functional groups.

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C20H20N4O2S

    Molecular Weight

    380.5 g/mol

    IUPAC Name

    2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

    InChI

    InChI=1S/C20H20N4O2S/c25-18(21-12-11-15-7-3-1-4-8-15)13-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,25)(H2,22,23,24,26)

    InChI Key

    LDEFJYDOTIEXQC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

    Origin of Product

    United States

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